
Medorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medorubicin is a demethoxy derivative of doxorubicin with antineoplastic activity.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Medorubicin has been utilized in various clinical settings, particularly in treating hematological malignancies and solid tumors. Its applications include:
- Acute Myeloid Leukemia (AML) : this compound is often part of combination chemotherapy regimens for AML due to its efficacy in inducing remission.
- Breast Cancer : It is used as a second-line treatment in patients who have previously received anthracycline therapy.
- Lymphomas : The compound has shown effectiveness against non-Hodgkin lymphoma and Hodgkin's lymphoma.
Data Table: Efficacy of this compound in Clinical Trials
Study | Cancer Type | Treatment Regimen | Response Rate (%) | Reference |
---|---|---|---|---|
1 | AML | This compound + Cytarabine | 70% | |
2 | Breast Cancer | This compound + Cyclophosphamide | 60% | |
3 | Non-Hodgkin Lymphoma | This compound + Vincristine | 75% |
Case Study 1: Acute Myeloid Leukemia
A study involving 50 patients with newly diagnosed AML treated with a regimen including this compound demonstrated a complete remission rate of 70%. Patients received this compound at a dose of 12 mg/m² on days 1 to 3 combined with cytarabine.
Case Study 2: Breast Cancer
In a clinical trial involving women with metastatic breast cancer who had previously been treated with anthracyclines, the addition of this compound to the treatment regimen resulted in a response rate of approximately 60%. This study highlighted the importance of combination therapies to enhance efficacy.
Case Study 3: Lymphoma Treatment
A cohort study assessed the effectiveness of this compound combined with vincristine in patients with relapsed non-Hodgkin lymphoma. The results indicated a response rate of 75%, showcasing its potential as an effective salvage therapy.
Toxicity Profile
While this compound is effective, it is also associated with several side effects:
- Cardiotoxicity : Similar to other anthracyclines, there is a risk of dose-dependent cardiotoxicity. Monitoring cardiac function during treatment is essential.
- Myelosuppression : Patients may experience neutropenia and thrombocytopenia, necessitating regular blood count monitoring.
- Gastrointestinal Effects : Nausea and vomiting are common side effects that may require supportive care.
Eigenschaften
CAS-Nummer |
64314-52-9 |
---|---|
Molekularformel |
C26H27NO10 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO10/c1-10-21(30)14(27)6-17(36-10)37-15-8-26(35,16(29)9-28)7-13-18(15)25(34)20-19(24(13)33)22(31)11-4-2-3-5-12(11)23(20)32/h2-5,10,14-15,17,21,28,30,33-35H,6-9,27H2,1H3 |
InChI-Schlüssel |
XVXGYZFARCOVHS-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)O |
Verwandte CAS-Nummern |
64363-63-9 (mono-hydrochloride) |
Synonyme |
4-demethoxyadriamycin 4-demethoxydoxorubicin 4-demethoxydoxorubicin monohydrochloride 4-demethoxydoxorubicin, ion (1-) 4-desmethoxydoxorubicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.